 
            | REACTION_CXSMILES | CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]1[C:28](=[O:32])[CH2:29][CH2:30][CH:31]=1>O.CC(C)=O.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[O-2].[O-2].[O-2].[Cr+6].[Cr]>[O:32]=[C:28]1[C:27]([CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][C:20]([OH:3])=[O:19])=[CH:31][CH2:30][CH2:29]1 |f:0.1.2,7.8.9,10.11.12.13| | 
| Name | 
                                                                                    
                                                                                                                                                                            Jones reagent                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cr]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20.7 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    S(O)(O)(=O)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    39.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OCCCCCCCC=1C(CCC1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    400 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CC(=O)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Jones reagent                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    24 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [O-2].[O-2].[O-2].[Cr+6]                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting mixture was then stirred at 15°-20° C. for 90 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                prepared                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                with cooling]                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                green before addition of the next drop                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                was then extracted four times with diethyl ether                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The combined ether extracts were washed with water                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted three times with aqueous 2N sodium carbonate solution                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                The combined aqueous solutions were then acidified to pH 1 by the dropwise addition of concentrated hydrochloric acid                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted twice with diethyl ether                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The combined ethereal extracts were dried over magnesium sulphate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evaporated in vacuo                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to give an oil which                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                crystallised                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Recrystallisation                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                from a mixture of petroleum ether (b.p. 40°-60° C.) and diethyl ether                                                                             | 
| Reaction Time | 90 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    O=C1CCC=C1CCCCCCC(=O)O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 28 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |